molecular formula C9H7ClN2 B8661004 4-Chloro-7-methylcinnoline

4-Chloro-7-methylcinnoline

Cat. No.: B8661004
M. Wt: 178.62 g/mol
InChI Key: MJJUKVBPNAZOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-methylcinnoline is a cinnoline derivative featuring a chloro substituent at position 4 and a methyl group at position 5. Cinnoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridazine ring, is less commonly studied than its quinoline (benzene fused to pyridine) analogs. This article draws parallels between cinnoline and quinoline systems, focusing on substituent position, electronic effects, and synthesis challenges.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

4-chloro-7-methylcinnoline

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)5-11-12-9(7)4-6/h2-5H,1H3

InChI Key

MJJUKVBPNAZOIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key quinoline derivatives with structural similarities to 4-Chloro-7-methylcinnoline, emphasizing substituent positions and functional groups:

Compound Name Substituents Molecular Formula Key Properties/Activities Source
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH3, 7-OCH3 C11H10ClNO2 Planar structure, intramolecular C–H···Cl interactions; used in antimalarial research
4-Chloro-7-methoxy-2-methylquinoline 4-Cl, 7-OCH3, 2-CH3 C11H10ClNO High lipophilicity; SMILES: CC1=CC(=C2C=CC(=CC2=N1)OC)Cl
4-Chloro-7-hydroxy-6-methyl 4-Cl, 7-OH, 6-CH3 C9H7ClN2O2 Dimeric aggregates via O–H···O hydrogen bonds; impacts solubility
4-Chloro-2-(4-cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinoline 4-Cl, 7-OCH3, 8-CH3, thiazole C17H15ClN2OS Research use in kinase inhibition; molecular weight 330.83

Physicochemical Properties

  • Melting Points: 4-Chloro-6,7-dimethoxyquinoline has a high melting point (403–404 K), likely due to planar structure and intermolecular interactions .
  • Solubility: Methoxy and hydroxy groups improve aqueous solubility compared to methyl substituents, as seen in 4-Chloro-7-methoxy-2-methylquinoline .

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